molecular formula C14H11BrClN3O3 B5142795 N'-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide

Cat. No.: B5142795
M. Wt: 384.61 g/mol
InChI Key: ACZRLHOTJQWVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide is a complex organic compound characterized by the presence of bromine, chlorine, and nitrogen atoms within its structure

Properties

IUPAC Name

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClN3O3/c15-11-7-10(16)1-2-12(11)22-8-13(20)18-19-14(21)9-3-5-17-6-4-9/h1-7H,8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZRLHOTJQWVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with pyridine-4-carbohydrazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide is unique due to its combination of a phenoxyacetyl group with a pyridine-4-carbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.